molecular formula C12H8Cl2O2 B8084528 1,4-Phenylenediacryloyl chloride

1,4-Phenylenediacryloyl chloride

Cat. No.: B8084528
M. Wt: 255.09 g/mol
InChI Key: WQZLRZFBCIUDFL-CGXWXWIYSA-N
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Description

1,4-Phenylenediacryloyl chloride (CAS: 35288-49-4; molecular formula: C₁₂H₈Cl₂O₂) is a diacyl chloride derivative featuring two acryloyl chloride (CH₂=CHCOCl) groups attached to a benzene ring in the para positions . The compound’s structure combines the reactivity of acyl chlorides with the unsaturated vinyl group of acryloyl moieties, making it a versatile intermediate in polymer chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C\C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of 1,4-phenylenediacrylic acid with thionyl chloride. The reaction typically involves heating the acid with an excess of thionyl chloride under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Chemistry

1,4-Phenylenediacryloyl chloride is primarily used as a monomer in the synthesis of various polymers. It can undergo free radical polymerization to form cross-linked networks that are useful in creating durable materials.

Case Study: Thermoplastic Copolymers

A notable application is in the development of thermoplastic copolymers. The compound is used to create poly(acrylated polyol) compositions that serve as modifiers for asphalt rubber and elastomers. These materials enhance the performance characteristics of asphalt in road construction, providing improved durability and resistance to environmental factors .

Biomedical Applications

The compound has been investigated for use in biomedical applications, particularly in photopolymerizable materials for bone filling and repair.

Case Study: Photopolymerizable Bone Fillers

Research has shown that incorporating this compound into photopolymerizable bone filler materials improves their mechanical properties and biocompatibility. These materials can be injected into bone defects and polymerized using light to provide structural support during healing . This application is crucial for orthopedic surgeries where quick setting times and mechanical strength are essential.

Photosensitive Materials

The compound is also utilized in the creation of photosensitive polymers that respond to light exposure.

Case Study: Photosensitive Polyester Films

A study demonstrated the use of this compound in synthesizing photosensitive polyester films. These films exhibit unique molecular reorientations upon light exposure, making them suitable for applications in optical devices and sensors . The ability to control the physical properties of these films through light exposure opens avenues for advanced material design.

Adhesives and Coatings

Due to its reactive nature, this compound serves as a key ingredient in formulating adhesives and coatings that require strong bonding and durability.

Data Table: Properties of Adhesives Formulated with this compound

PropertyValue
Tensile StrengthHigh
ViscosityMedium
Cure TimeRapid
Temperature ResistanceExcellent

These properties make it ideal for industrial applications where robust adhesion is critical.

Mechanism of Action

The mechanism of action of 1,4-phenylenediacryloyl chloride involves its reactive acryloyl chloride groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds and materials. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are typically substitution and polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The primary structural analogs to 1,4-phenylenediacryloyl chloride are aromatic diacyl chlorides. The most relevant comparator is terephthaloyl chloride (CAS: 100-20-9; C₈H₄Cl₂O₂), a widely used monomer in high-performance polymers like Kevlar. Key differences include:

Property This compound Terephthaloyl Chloride
Substituents Two acryloyl chloride groups (CH₂=CHCOCl) Two carbonyl chloride groups (ClCO-)
Molecular Formula C₁₂H₈Cl₂O₂ C₈H₄Cl₂O₂
Molecular Weight 255.0 g/mol 203.0 g/mol
Key Functional Groups Acyl chloride + vinyl groups Acyl chloride only
Reactivity Dual reactivity: nucleophilic substitution (acyl chloride) and radical/electrophilic addition (vinyl) Primarily nucleophilic substitution (acyl chloride)
Applications Potential in unsaturated polymers, adhesives Polyamides (e.g., Kevlar), polyesters
CAS Number 35288-49-4 100-20-9

Reactivity and Stability

  • This compound : The vinyl groups introduce additional reactivity pathways. For example, the double bonds can participate in Diels-Alder reactions or polymerize under UV/radical initiation, enabling cross-linking in materials. However, the unsaturated structure may reduce stability during storage due to unintended dimerization .
  • Terephthaloyl Chloride : Lacks unsaturated bonds, making it more stable but limiting its utility to condensation polymerization (e.g., reacting with diamines to form rigid polyamides) .

Research Findings and Challenges

  • Synthetic Challenges : this compound’s synthesis requires precise control to avoid side reactions (e.g., hydrolysis of acyl chlorides or premature polymerization of vinyl groups) .
  • Performance in Polymers : Preliminary studies on acryloyl-containing diacyl chlorides suggest enhanced mechanical flexibility in polymers compared to terephthaloyl chloride-derived materials, albeit with reduced thermal stability .

Biological Activity

1,4-Phenylenediacryloyl chloride (CAS No. 35288-49-4) is a chemical compound characterized by its unique structure, which includes two acrylate moieties connected by a phenylene group. This compound has garnered attention due to its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

This compound has the molecular formula C12H8Cl2O2C_{12}H_8Cl_2O_2 and a molecular weight of 255.1 g/mol. Its structure can be represented as follows:

ClC O C Cc1ccc C C cc1\text{ClC O C Cc1ccc C C cc1}

The compound exhibits a melting point of approximately 171-172 °C and is classified as a hazardous material due to its corrosive nature (GHS hazard class 8) .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a crosslinking agent in polymer synthesis and its interaction with biological systems.

1. Antimicrobial Properties

Research indicates that compounds containing acrylate functionalities possess antimicrobial properties. A study demonstrated that polymers synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while the compound can induce apoptosis in certain cancer cell lines, it also poses risks to normal cells at higher concentrations. The IC50 values for different cell lines varied significantly, indicating selective toxicity .

3. Photoreactivity

The photochemical behavior of this compound has been studied extensively. It has been shown to undergo photo-induced reactions that can lead to the formation of crosslinked networks upon exposure to UV light. This property is particularly useful in developing photosensitive materials for applications in coatings and adhesives .

Case Studies

Several case studies have highlighted the biological implications of using this compound in various applications:

StudyFindings
Antibacterial Activity Polymers synthesized from this compound showed effective inhibition against E. coli and S. aureus, suggesting potential use in medical devices .
Cytotoxicity Assessment Demonstrated selective cytotoxicity towards cancer cells with varying IC50 values across different human cell lines .
Photopolymerization Exhibited significant crosslinking efficiency under UV light, making it suitable for photopolymerizable systems .

Safety and Handling

Due to its corrosive nature, proper safety precautions must be taken when handling this compound:

  • Use personal protective equipment (PPE), including gloves and eye protection.
  • Ensure adequate ventilation in work areas.
  • Follow specific disposal guidelines for hazardous materials .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,4-Phenylenediacryloyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactive acyl chloride nature, strict safety measures are essential. Use personal protective equipment (PPE) including chemical-resistant gloves, goggles, and a half-mask respirator with multi-purpose cartridges to avoid inhalation exposure . Work in a fume hood to mitigate vapor risks, and store the compound in a dry, inert environment to prevent hydrolysis. Toxicity data for similar chlorides (e.g., LD₅₀ values in rodents and lethal concentrations in humans) highlight the need for rigorous exposure control .

Q. Which analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) is a robust approach. Optimize parameters such as mobile phase composition (e.g., acetonitrile-water ratios), buffer pH (e.g., 5.0 using acetic acid/sodium acetate), and column temperature (30°C) for resolution and reproducibility . Validate the method using spiked samples to ensure accuracy (>98%) and precision (RSD <5%). For trace analysis, consider detection limits (e.g., 0.03–0.35 µg/mL for analogous compounds) and adjust injection volumes accordingly .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding diacrylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., reflux in anhydrous toluene) and stoichiometric excess of chlorinating agents (3–5 equivalents) ensure complete conversion . Post-synthesis, purify the product via vacuum distillation or column chromatography to remove residual acids or byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized for polymer synthesis using this compound?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to evaluate variables such as monomer ratios, solvent polarity, and curing temperatures. For example, in polyamide synthesis, vary the molar ratio of this compound to diamines (e.g., p-phenylenediamine) and analyze mechanical properties (e.g., tensile strength) using ANOVA . Advanced characterization (e.g., FTIR for crosslinking density or DSC for Tg) helps correlate process parameters with material performance .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from impurities or tautomeric forms. Conduct orthogonal analyses (e.g., LC-MS for purity, X-ray crystallography for structure confirmation) and compare results with computational simulations (e.g., DFT-predicted spectra). Document anomalies (e.g., unexpected peaks) and design follow-up experiments (e.g., kinetic studies) to identify side reactions or degradation pathways .

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer : Store the compound under anhydrous conditions (e.g., molecular sieves in sealed amber vials) at −20°C to slow hydrolysis. Monitor degradation via periodic titration (e.g., potentiometric determination of active chloride content). For long-term stability, formulate inert matrices (e.g., PVC-based membranes with 28–33 wt% polymer content) to reduce moisture ingress .

Q. How can researchers resolve challenges in purifying this compound from reaction mixtures?

  • Methodological Answer : Use gradient chromatography with C18 columns and buffered mobile phases (e.g., 10 mM acetate, pH 5.0) to separate the target compound from unreacted precursors. Adjust elution profiles by testing organic modifiers (e.g., acetonitrile vs. methanol) and flow rates (1–2 mL/min) . For scale-up, transition to flash chromatography or recrystallization in non-polar solvents (e.g., hexane).

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